molecular formula C17H22N6O B2572591 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2415488-92-3

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2572591
CAS No.: 2415488-92-3
M. Wt: 326.404
InChI Key: UVEBRPGBEFCAAR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that features a unique combination of cyclopropyl, methoxypyrimidinyl, piperazinyl, and methylpyrimidine groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyclopropyl group, the methoxypyrimidinyl group, and the piperazinyl group. Each step requires specific reagents and conditions, such as:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide in the presence of a base like sodium hydride.

    Methoxypyrimidinylation: Incorporation of the methoxypyrimidinyl group using 6-methoxypyrimidine-4-amine under conditions like reflux with a suitable solvent.

    Piperazinylation: Addition of the piperazinyl group using piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl and methoxypyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
  • 2-Cyclopropyl-4-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
  • 2-Cyclopropyl-4-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine

Uniqueness

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of the methoxypyrimidinyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-9-15(21-17(20-12)13-3-4-13)23-7-5-22(6-8-23)14-10-16(24-2)19-11-18-14/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEBRPGBEFCAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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